2-Cyclopropyl-6-methylpyridine-3-carboxylic acid
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Overview
Description
2-Cyclopropyl-6-methylpyridine-3-carboxylic acid is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol . It is also known by its IUPAC name, 2-cyclopropyl-6-methylnicotinic acid . This compound is characterized by the presence of a cyclopropyl group and a methyl group attached to a pyridine ring, along with a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-6-methylpyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-6-methylpyridine with a suitable carboxylating agent . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-6-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylate or ketone derivatives.
Reduction: Alcohol or alkane derivatives.
Substitution: Amides, esters, or other substituted pyridine derivatives.
Scientific Research Applications
2-Cyclopropyl-6-methylpyridine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The carboxylic acid group plays a crucial role in binding to active sites of enzymes, thereby influencing their activity . The cyclopropyl and methyl groups contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine-3-carboxylic acid: Similar structure but lacks the cyclopropyl group.
6-Methylpyridine-3-carboxylic acid: Similar structure but lacks the cyclopropyl group and has a different substitution pattern.
Uniqueness
2-Cyclopropyl-6-methylpyridine-3-carboxylic acid is unique due to the presence of both cyclopropyl and methyl groups on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-cyclopropyl-6-methylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-6-2-5-8(10(12)13)9(11-6)7-3-4-7/h2,5,7H,3-4H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGQMHNOBZWPQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)O)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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